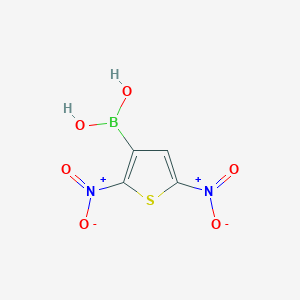

2,5-Dinitrothiophene-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dinitrothiophene-3-boronic acid: is an organoboron compound with the molecular formula C4H4BN2O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features both nitro and boronic acid functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nitration of 2,5-dihalothiophenes using nitric acid in the presence of sulfuric acid, followed by the substitution of the halogen atoms with boronic acid groups .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 3-position facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:

Reaction Mechanism and Optimization

-

Catalysts : Pd(PPh₃)₄ and Pd complexes with N-heterocyclic carbenes (NHCs) are effective. Sydnone-based Pd catalysts (e.g., III ) enhance yields for electron-deficient substrates .

-

Solvents : Toluene/water mixtures (2:1 v/v) are standard, though microwave-assisted solvent-free methods improve efficiency .

-

Bases : K₂CO₃ or K₃PO₄ are preferred for maintaining reaction pH .

Example Reactions

Key Observations :

-

Electron-withdrawing nitro groups reduce deboronation side reactions but may slow coupling kinetics .

-

Excess boronic acid (20%) minimizes mono-coupled byproducts .

Nitro Group Transformations

The nitro groups at the 2- and 5-positions undergo selective reductions or cyclizations:

Reduction to Amines

-

Conditions : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces nitro groups to amines. Subsequent cyclization forms thienopyrazines or thieno[3,4-b]thiadiazoles .

-

Applications : These heterocycles serve as electron-deficient cores in organic photovoltaics and hole-transport materials .

Cycloaddition Reactions

-

Nitro groups enable [2+2] photocycloadditions with alkenes under visible light, forming fused bicyclic structures .

Challenges and Stability Considerations

-

Steric Effects : The 3-boronic acid group’s proximity to nitro substituents may hinder access to catalytic sites, necessitating optimized ligands (e.g., bulky NHCs) .

-

Hydrolytic Stability : The boronic acid group is prone to hydrolysis in aqueous media, requiring anhydrous workup .

General Suzuki-Miyaura Coupling Protocol

-

Dissolve 2,5-dinitrothiophene-3-boronic acid (1.0 eq) and aryl halide (1.1 eq) in toluene/H₂O (2:1).

-

Add Pd(PPh₃)₄ (10 mol%) and K₂CO₃ (10 eq).

-

Heat at 80–100°C for 16–48 h.

-

Purify via column chromatography (petroleum ether/CH₂Cl₂).

Yield Range : 40–90%, depending on substituent electronic effects .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki Cross-Coupling Reaction

One of the primary applications of 2,5-dinitrothiophene-3-boronic acid is its role as a reactant in the Suzuki cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules. The compound can be coupled with various halogenated substrates to produce thiophene-based derivatives, which are valuable in pharmaceuticals and materials science .

Case Study: Synthesis of Terthiophenes

In a study by Melucci et al., this compound was utilized to synthesize terthiophene derivatives through Suzuki coupling. The reaction achieved yields between 50% and 90%, demonstrating the efficiency of this method for producing functionalized thiophenes that can have applications in organic electronics .

Biosensors Development

this compound has been employed in the fabrication of biosensors for detecting biomolecules such as glucose and pathogens like Escherichia coli. Its ability to form stable complexes with biomolecules enhances the sensitivity and selectivity of these sensors .

Case Study: Glucose Detection

A study demonstrated the use of graphene-based biosensors incorporating this compound for glucose detection. The sensors exhibited high sensitivity and rapid response times, making them suitable for real-time monitoring applications in clinical settings .

Environmental Applications

Herbicidal Activity

Research has indicated that thiophene derivatives, including those synthesized from this compound, exhibit herbicidal properties against various plant species. This opens avenues for developing eco-friendly herbicides that target specific weeds while minimizing environmental impact .

Wirkmechanismus

The primary mechanism of action for 2,5-Dinitrothiophene-3-boronic acid in chemical reactions involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction proceeds via the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The nitro groups can also participate in redox reactions, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylthiophene-3-boronic acid: Similar structure but with methyl groups instead of nitro groups.

2,5-Dibromo-3,4-dinitrothiophene: Contains bromine atoms instead of a boronic acid group.

Uniqueness: 2,5-Dinitrothiophene-3-boronic acid is unique due to the presence of both nitro and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo Suzuki-Miyaura coupling makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2,5-Dinitrothiophene-3-boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its boronic acid functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula is C6H5B(NO2)2S, with a molecular weight of approximately 195.03 g/mol. The presence of nitro groups enhances its electrophilic character, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the nitration of thiophene derivatives followed by boronation. The general synthetic route can be summarized as follows:

- Nitration of Thiophene :

- Thiophene is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2 and 5 positions.

- Boronation :

- The resulting dinitrothiophene is then reacted with boron reagents (e.g., boron trifluoride or boronic acid derivatives) to yield this compound.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various biomolecules. The boronic acid moiety can form reversible covalent bonds with diols in sugars and other biomolecules, potentially influencing metabolic pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

- Case Study : A study demonstrated that this compound inhibited cell proliferation in human breast cancer MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Caspase activation |

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A screening assay revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Acute toxicity tests suggest that it has a low toxicity threshold in mammalian models, but long-term effects remain to be fully elucidated.

Eigenschaften

IUPAC Name |

(2,5-dinitrothiophen-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOLFDEXPOHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.